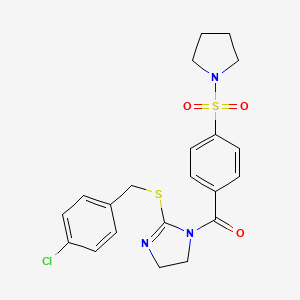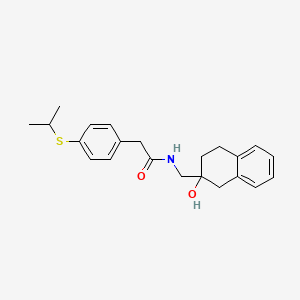![molecular formula C19H17BrN2O3S B2591711 (Z)-N-(3-Allyl-6-brombenzo[d]thiazol-2(3H)-yliden)-2,4-dimethoxybenzamid CAS No. 865175-08-2](/img/structure/B2591711.png)
(Z)-N-(3-Allyl-6-brombenzo[d]thiazol-2(3H)-yliden)-2,4-dimethoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a bromine atom, an allyl group, and a dimethoxybenzamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Wissenschaftliche Forschungsanwendungen
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core by reacting 2-aminothiophenol with an appropriate brominated aromatic aldehyde under acidic conditions.
Introduction of the Allyl Group: The allyl group is introduced through a nucleophilic substitution reaction using allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Ylidene Moiety: The ylidene moiety is formed by reacting the intermediate with an appropriate aldehyde or ketone under basic conditions.
Introduction of the Dimethoxybenzamide Group:
Industrial Production Methods
Industrial production methods for (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Wirkmechanismus
The mechanism of action of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.
Disrupting Cellular Pathways: Interfering with signaling pathways that regulate cell growth, proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: A related compound with similar structural features but lacking the allyl and dimethoxybenzamide groups.
2,4-dimethoxybenzoic acid: A precursor used in the synthesis of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide.
3-allyl-6-bromobenzo[d]thiazole: A compound with the allyl and bromobenzo[d]thiazole moieties but lacking the ylidene and dimethoxybenzamide groups.
Uniqueness
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is unique due to its combination of structural features, including the allyl group, bromine atom, and dimethoxybenzamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S/c1-4-9-22-15-8-5-12(20)10-17(15)26-19(22)21-18(23)14-7-6-13(24-2)11-16(14)25-3/h4-8,10-11H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWINMXXJQWRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2591630.png)
![3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2591632.png)



![(3S)-4-[(tert-butoxy)carbonyl]-2,2-dimethylthiomorpholine-3-carboxylic acid](/img/structure/B2591638.png)
![1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2591641.png)
![N-(1-cyano-2,2-dimethylpropyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2591642.png)
![8'-chloro-N-(4-methoxy-2-methylphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2591643.png)
![N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide](/img/structure/B2591646.png)


![3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL](/img/structure/B2591650.png)

